molecular formula C13H18N4O B12492362 N-{3-[(E)-piperidin-1-yldiazenyl]phenyl}acetamide

N-{3-[(E)-piperidin-1-yldiazenyl]phenyl}acetamide

Cat. No.: B12492362
M. Wt: 246.31 g/mol
InChI Key: DBDQMYOTAIAXQX-UHFFFAOYSA-N
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Description

N-{3-[(1E)-2-(piperidin-1-yl)diazen-1-yl]phenyl}acetamide is a compound that features a piperidine ring, a diazenyl group, and an acetamide moiety

Properties

Molecular Formula

C13H18N4O

Molecular Weight

246.31 g/mol

IUPAC Name

N-[3-(piperidin-1-yldiazenyl)phenyl]acetamide

InChI

InChI=1S/C13H18N4O/c1-11(18)14-12-6-5-7-13(10-12)15-16-17-8-3-2-4-9-17/h5-7,10H,2-4,8-9H2,1H3,(H,14,18)

InChI Key

DBDQMYOTAIAXQX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)N=NN2CCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(1E)-2-(piperidin-1-yl)diazen-1-yl]phenyl}acetamide typically involves the following steps:

    Formation of the Diazenyl Intermediate: The initial step involves the formation of the diazenyl intermediate by reacting aniline derivatives with nitrous acid under acidic conditions.

    Coupling with Piperidine: The diazenyl intermediate is then coupled with piperidine in the presence of a suitable catalyst to form the desired product.

    Acetylation: The final step involves acetylation of the amine group to yield N-{3-[(1E)-2-(piperidin-1-yl)diazen-1-yl]phenyl}acetamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(1E)-2-(piperidin-1-yl)diazen-1-yl]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the diazenyl group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: N-oxides of the original compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-{3-[(1E)-2-(piperidin-1-yl)diazen-1-yl]phenyl}acetamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.

    Biology: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anticancer and antimicrobial agents.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the synthesis of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-{3-[(1E)-2-(piperidin-1-yl)diazen-1-yl]phenyl}acetamide involves its interaction with specific molecular targets. The diazenyl group can participate in redox reactions, while the piperidine ring can interact with various receptors and enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Piperine: A naturally occurring piperidine derivative with antioxidant and anti-inflammatory properties.

    Evodiamine: Another piperidine-based compound with anticancer activity.

    Matrine: Known for its antimicrobial and anticancer effects.

Uniqueness

N-{3-[(1E)-2-(piperidin-1-yl)diazen-1-yl]phenyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its diazenyl group, in particular, allows for unique redox properties not commonly found in other piperidine derivatives.

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